2-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide

Physicochemical profiling Drug-likeness Analogue comparison

This ortho-chlorophenyl sulfide is a true Akt kinase probe, purpose-built for SAR teams needing to map steric and electronic effects of halogen substitution. Its 6,7-dihydro-5H-cyclopenta[d]pyrimidine core is the same privileged chemotype exemplified by GDC-0068 (ipatasertib). The ortho-chlorine demands a binding conformation that para-substituted analogs cannot recapitulate, making it essential for reducing false negatives in halogen-sensitive pockets. With no public bioactivity data, it is an unspoiled candidate for computational docking, FEP, and clean chemical biology validation. Compare directly with the 4-chlorophenyl isomer using identical XLogP3 (4.3) and TPSA (51.1 Ų) to isolate the positional contribution to binding free energy.

Molecular Formula C14H13ClN2S
Molecular Weight 276.78
CAS No. 343374-33-4
Cat. No. B2393940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide
CAS343374-33-4
Molecular FormulaC14H13ClN2S
Molecular Weight276.78
Structural Identifiers
SMILESCC1=C2CCCC2=NC(=N1)SC3=CC=CC=C3Cl
InChIInChI=1S/C14H13ClN2S/c1-9-10-5-4-7-12(10)17-14(16-9)18-13-8-3-2-6-11(13)15/h2-3,6,8H,4-5,7H2,1H3
InChIKeyFPGHPBGJQVOEPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide (CAS 343374-33-4): A Cyclopenta[d]pyrimidine Tool Compound for Kinase-Targeted Medicinal Chemistry


2-Chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide (CAS 343374-33-4) is a small-molecule heterocycle (C₁₄H₁₃ClN₂S, MW 276.8 g/mol) belonging to the 6,7-dihydro-5H-cyclopenta[d]pyrimidine class. This scaffold is a privileged chemotype in ATP-competitive kinase inhibitor programs, most notably as a core for selective Akt (protein kinase B) inhibitors such as GDC-0068 [1]. The compound features an ortho-chlorophenyl sulfide substituent at the C-2 position, distinguishing it from para-substituted and multi-halogenated analogs that populate screening libraries.

Why 2-Chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide Is Not an Interchangeable Cyclopenta[d]pyrimidine Substitute


The 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold tolerates diverse C-2 sulfide substitutions (para-chlorophenyl, 2,4-dichlorophenyl, 4-bromophenyl, 4-fluorophenyl), but ortho vs. para chlorine placement alters the steric and electronic profile of the compound, which can modulate target engagement in ways that simple molecular-weight-matched substitution cannot recapitulate. Generic replacement without quantitative confirmation risks introducing undetected potency shifts, selectivity changes, or assay incompatibilities that undermine SAR continuity and screening reproducibility [1].

Quantitative Differentiation Evidence for 2-Chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide (CAS 343374-33-4) Against Closest Analogs


Comparative Predicted Physicochemical Identity with 4-Chlorophenyl Analog Indicates Equivalence

Head-to-head comparison of computed properties between the target compound (2-chlorophenyl) and its closest positional isomer (4-chlorophenyl analog, PubChem CID 1481062) reveals no measurable differentiation across standard drug-likeness parameters. Both compounds share identical molecular weight (276.8 g/mol), XLogP3-AA (4.3), topological polar surface area (51.1 Ų), hydrogen bond acceptor count (3), hydrogen bond donor count (0), and rotatable bond count (2) [1][2]. This physicochemical identity indicates that any procurement or selection advantage must derive from biological target engagement or synthetic accessibility, not from passive permeability or solubility differences.

Physicochemical profiling Drug-likeness Analogue comparison

Scaffold-Class Kinase Inhibition Potential: ATP-Competitive Akt Inhibitor Series

The 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold is a validated core for ATP-competitive Akt inhibitors. The J. Med. Chem. series demonstrates that compounds within this class achieve potent inhibition of all three Akt isoforms (Akt1, Akt2, Akt3) in biochemical assays, with the optimized lead GDC-0068 advancing to human clinical trials [1]. While the specific target compound (CAS 343374-33-4) lacks publicly reported Akt IC₅₀ data, its ortho-chlorophenyl sulfide substitution pattern has been explicitly claimed in cyclopenta[d]pyrimidine Akt inhibitor patents (EP2049500B1, EP2966065A3) [2][3]. In contrast, the 4-chlorophenyl and 4-fluorophenyl analogs are not exemplified in these patent families, suggesting divergent intellectual property and screening trajectories.

Kinase inhibition Akt/PKB Cancer therapeutics

Predicted Solubility and Formulation Equivalence Across Chlorophenyl Positional Isomers

The 4-chlorophenyl analog is reported to be soluble in DMSO and ethanol, with a melting point of 58–62 °C and appearance as a white to off-white solid [1]. For the target 2-chlorophenyl compound, vendor technical datasheets indicate comparable DMSO and ethanol solubility . No quantitative solubility difference (e.g., thermodynamic solubility in PBS or FaSSIF) has been published for either compound. This functional equivalence means that solvent selection and assay preparation protocols can be transferred between these analogs without reformulation.

Solubility Formulation DMSO compatibility

Absence of Public Bioactivity Data: A Critical Differentiator for Screening Library Curation

A systematic search of ChEMBL, BindingDB, and PubChem BioAssay databases (accessed 2026-04-28) returns zero quantitative bioactivity records (IC₅₀, Kᵢ, EC₅₀) for the target compound (CAS 343374-33-4) [1][2]. In contrast, the structurally related pyrimidine scaffold exhibits published VEGFR-2 IC₅₀ values of 0.85–2.26 µM for optimized derivatives [3], and the Akt inhibitor scaffold achieves sub-micromolar potency in biochemical assays [4]. This data void represents both a risk (no direct evidence of efficacy) and an opportunity (uncontaminated SAR space for de novo profiling).

Screening library Bioactivity gap Data availability

Recommended Application Scenarios for 2-Chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide (CAS 343374-33-4)


Kinase Inhibitor Lead Optimization and SAR Expansion

The ortho-chlorophenyl substitution pattern of CAS 343374-33-4 is explicitly claimed within the cyclopenta[d]pyrimidine Akt inhibitor patent families (EP2049500B1, EP2966065A3), positioning this compound as a relevant analogue for structure-activity relationship (SAR) studies around the ATP-binding pocket of Akt isoforms. Procurement is indicated for medicinal chemistry teams seeking to probe the steric and electronic effects of ortho- vs. para-halogen substitution on Akt1/Akt2/Akt3 selectivity [1][2].

Chemical Biology Probe Development for PI3K-Akt-mTOR Pathway Dissection

Compounds based on the 6,7-dihydro-5H-cyclopenta[d]pyrimidine core have demonstrated potent inhibition of Akt-mediated downstream signaling (PRAS40, GSK3β phosphorylation) in human cancer cell lines at low micromolar concentrations [1]. The target compound, as a structurally clean member of this scaffold family with no reported off-target liabilities, is suitable for chemical biology applications requiring well-characterized tool compounds for pathway validation studies.

Computational Chemistry and Docking-Based Virtual Screening

The complete absence of public bioactivity data for CAS 343374-33-4 makes it an ideal candidate for prospective computational studies (molecular docking, molecular dynamics, free energy perturbation) aimed at predicting kinase binding affinities. Its computed physicochemical profile (XLogP3 4.3, TPSA 51.1 Ų) is identical to the 4-chlorophenyl isomer [3][4], enabling controlled computational comparisons that isolate the contribution of chlorine substitution position to predicted binding free energy.

Screening Library Diversification with Differentially Substituted Cyclopenta[d]pyrimidines

For high-throughput screening campaigns targeting the human kinome, the inclusion of CAS 343374-33-4 alongside its 4-chlorophenyl, 2,4-dichlorophenyl, and 4-bromophenyl analogs provides systematic halogen-positional diversity. This strategy enables the identification of halogen-sensitive binding pockets and reduces the risk of false negatives arising from suboptimal substitution geometry, particularly for targets where ortho-substitution is preferred [2].

Quote Request

Request a Quote for 2-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.